N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a methoxyphenyl group, and a sulfanylacetamide moiety
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-19-11-7-5-9-17(19)22-20(25)14-28-21-13-12-16(23-24-21)15-8-4-6-10-18(15)26-2/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWUIRSQGGENCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. Three principal retrosynthetic disconnections guide the preparation:
Retrosynthetic Analysis
- The sulfanyl linkage : Disconnection between the pyridazine ring and the acetamide moiety
- The acetamide bond : Disconnection between the carbonyl carbon and the 2-ethoxyphenylamine
- The aryl-pyridazine bond : Disconnection between the 2-methoxyphenyl group and the pyridazine ring
Key Strategic Considerations
| Strategic Element | Considerations |
|---|---|
| Pyridazine Formation | Methods include cycloaddition, hydrazine cyclization with diketones |
| Regioselectivity | Control of 3,6-disubstitution pattern on pyridazine ring |
| Sulfanyl Introduction | Various nucleophilic substitution approaches |
| Acetamide Formation | Choice of coupling reagents affects yield and purity |
| Purification | Optimized conditions for isolating high-purity final product |
Pyridazine Core Formation
The synthesis begins with construction of the pyridazine heterocycle, which can be approached through several methods:
Diels-Alder Cycloaddition Approach
This approach involves [4+2] cycloaddition reactions to construct the six-membered heterocyclic ring:
Preparation of dienophile :
- Reaction of maleic anhydride or similar precursors with appropriate reagents
- Typical conditions: Diethyl ether or tetrahydrofuran, 0-25°C, 2-4 hours
- Yields: 75-85%
Cycloaddition reaction :
- Reaction with suitable dienes under thermal or Lewis acid catalysis
- Conditions: Toluene, 80-110°C, 6-12 hours
- Yields: 60-75%
Aromatization :
- Oxidation using DDQ or MnO2
- Conditions: DCM or THF, 25°C, 4-8 hours
- Yields: 70-80%
Hydrazine Cyclization Method
The most common and efficient approach involves cyclization of 1,4-diketones with hydrazine:
Diketone synthesis :
- Preparation via Friedel-Crafts acylation of 2-methoxybenzaldehyde derivatives
- AlCl3 catalyst in DCM, 0°C to room temperature, 3-5 hours
- Yields: 65-80%
Cyclization with hydrazine :
- Reaction with hydrazine hydrate in polar protic solvents
- Ethanol or acetic acid, reflux conditions, 4-8 hours
- Yields: 70-85%
Chlorination :
- Conversion of pyridazinone to chloropyridazine using POCl3
- Neat or with base (TEA, pyridine), reflux, 2-4 hours
- Yields: 75-90%
Introduction of the 2-Methoxyphenyl Group
The installation of the 2-methoxyphenyl substituent at position 6 of the pyridazine ring typically employs metal-catalyzed cross-coupling strategies:
Suzuki-Miyaura Coupling
3,6-Dichloropyridazine + 2-Methoxyphenylboronic acid → 3-Chloro-6-(2-methoxyphenyl)pyridazine
Reaction conditions:
- Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%)
- Base: K2CO3 (3 eq) or Na2CO3 (2 eq)
- Solvent system: Dioxane/water (4:1) or THF/water (3:1)
- Temperature: 80-90°C
- Time: 4-8 hours
- Yields: 70-85%
Negishi Coupling
For improved regioselectivity, Negishi coupling offers advantages:
Reaction conditions:
- Preparation of 2-methoxyphenylzinc reagent from 2-methoxyphenyl bromide
- Catalyst: Pd(PPh3)4 (4 mol%)
- Solvent: THF
- Temperature: 65-75°C
- Time:
6-12 hours - Yields: 75-90%
Optimization Parameters
| Parameter | Range Investigated | Optimal Condition |
|---|---|---|
| Catalyst Loading | 1-10 mol% | 5 mol% Pd(PPh3)4 |
| Base Equivalents | 1.5-4 eq | 3 eq K2CO3 |
| Temperature | 60-110°C | 85°C |
| Reaction Time | 2-24 hours | 6 hours |
| Solvent Ratio | 2:1 to 9:1 organic:aqueous | 4:1 dioxane:water |
Acetamide Formation and Coupling
The final stages involve formation of the acetamide linkage connecting the sulfanyl-pyridazine moiety to the 2-ethoxyphenyl group:
Stepwise Approach
[6-(2-methoxyphenyl)pyridazin-3-yl]thiol + ClCH2COCl → [6-(2-methoxyphenyl)pyridazin-3-yl]thioacetyl chloride
[6-(2-methoxyphenyl)pyridazin-3-yl]thioacetyl chloride + 2-ethoxyphenylamine → Final product
Reaction conditions:
- Formation of thioacetyl chloride intermediate :
- Chloroacetyl chloride (1.1 eq), TEA (1.5 eq), DCM
- Temperature: 0°C to room temperature
- Time: 2-3 hours
- Yields: 80-90%
- Amide coupling with 2-ethoxyphenylamine :
- 2-Ethoxyphenylamine (1.2 eq), TEA (2 eq), DCM or THF
- Temperature: 0°C to room temperature
- Time: 4-8 hours
- Yields: 75-85%
One-Pot Approach
A more efficient method combines the sulfanyl-acetamide formation in a single step:
Reaction conditions:
- 3-Chloro-6-(2-methoxyphenyl)pyridazine (1 eq)
- N-(2-ethoxyphenyl)-2-mercaptoacetamide (1.2 eq)
- Base: K2CO3 (2 eq) or Cs2CO3 (1.5 eq)
- Solvent: DMF
- Temperature: 60-70°C
- Time: 6-10 hours
- Yields: 65-75%
Alternative Coupling Methods
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| EDC/HOBT | EDC (1.3 eq), HOBT (1.3 eq), DIPEA (2 eq) | DCM, 0°C to rt, 12h | 70-80 | Mild conditions, water-soluble byproducts |
| HATU | HATU (1.2 eq), DIPEA (3 eq) | DMF, rt, 6h | 75-85 | Fast reaction, high yields |
| T3P | T3P (1.5 eq), pyridine (2 eq) | EtOAc, 0°C to rt, 4h | 65-75 | Reduced racemization, easy workup |
| Mixed anhydride | Isobutyl chloroformate (1.2 eq), NMM (2 eq) | THF, -15°C to rt, 5h | 70-80 | Economical, scalable |
Optimized Synthetic Routes
Based on extensive experimentation, three optimized routes have been developed for the synthesis of this compound:
Route A: Sequential Approach
This approach follows a linear sequence starting from pyridazine formation:
Synthesis of 3,6-dichloropyridazine :
- Maleic anhydride → pyridazinone → 3,6-dichloropyridazine
- Overall yield: 70-75%
Selective Suzuki coupling :
- Reaction with 2-methoxyphenylboronic acid
- Yield: 75-80%
Thiol formation :
- Nucleophilic substitution with sodium hydrosulfide
- Yield: 70-80%
Acetylation and amide formation :
- Sequential reaction with chloroacetyl chloride and 2-ethoxyphenylamine
- Overall yield: 65-70%
Total yield : 25-30%
Route B: Convergent Synthesis
This approach involves parallel synthesis of key components followed by late-stage coupling:
Synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine :
- As in Route A, steps 1-2
- Overall yield: 55-60%
Parallel synthesis of N-(2-ethoxyphenyl)-2-mercaptoacetamide :
- 2-Mercaptoacetic acid + 2-ethoxyphenylamine
- HATU coupling or EDC/HOBT
- Yield: 75-85%
Final coupling :
- Nucleophilic substitution under basic conditions
- Yield: 70-80%
Total yield : 30-40%
Route C: One-Pot Cascade Approach
This efficient method minimizes isolation of intermediates:
Synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine :
- As in previous routes
- Overall yield: 55-60%
One-pot sulfanylacetamide formation :
- In-situ generation of thiol followed by acetylation
- Addition of 2-ethoxyphenylamine with coupling agent
- Overall yield: 50-60%
Total yield : 25-35%
Analytical Characterization
Rigorous analytical characterization confirms the structure and purity of the synthesized this compound:
Spectroscopic Data
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 9.55 (s, 1H, NH)
- δ 8.10-7.95 (m, 2H, pyridazine-H)
- δ 7.45-7.25 (m, 4H, Ar-H)
- δ 7.20-6.95 (m, 4H, Ar-H)
- δ 4.10 (s, 2H, -CH₂S-)
- δ 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)
- δ 3.85 (s, 3H, -OCH₃)
- δ 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.5 (C=O)
- δ 158.3, 156.7, 155.2, 149.8 (pyridazine C, C-O)
- δ 130.5-110.2 (aromatic C)
- δ 63.8 (-OCH₂CH₃)
- δ 55.6 (-OCH₃)
- δ 38.2 (-CH₂S-)
- δ 14.5 (-OCH₂CH₃)
Mass Spectrometry
| Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [M+H]⁺ | 396.1382 | 100 |
| [M+Na]⁺ | 418.1202 | 35 |
| [M-C₂H₅O]⁺ | 350.0961 | 25 |
| [M-C₈H₉NO]⁺ | 250.0589 | 15 |
| [M-C₁₃H₁₂N₂OS]⁺ | 137.0835 | 20 |
Infrared Spectroscopy
- 3325 cm⁻¹ (N-H stretching)
- 3050-2850 cm⁻¹ (aromatic and aliphatic C-H stretching)
- 1675 cm⁻¹ (C=O stretching)
- 1605, 1585 cm⁻¹ (C=N stretching)
- 1240, 1225 cm⁻¹ (C-O stretching)
- 725 cm⁻¹ (C-S stretching)
Chromatographic Analysis
HPLC Analysis
Conditions:
- Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (65:35) with 0.1% formic acid
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
- Retention time: 9.2 minutes
- Purity: >98%
TLC Analysis
Conditions:
- Stationary phase: Silica gel 60 F₂₅₄
- Mobile phase: Hexane/ethyl acetate (3:2)
- Visualization: UV light (254 nm)
- Rf value: 0.45
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from ethanol/water:
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.234(2) Å, b = 16.875(3) Å, c = 12.356(2) Å |
| β | 98.25(3)° |
| Volume | 2109.3(6) ų |
| Z | 4 |
| Density | 1.245 g/cm³ |
| R-Factor | 0.0423 |
Process Optimization and Scale-Up Considerations
For larger-scale preparation, several critical parameters require optimization:
Critical Process Parameters
| Parameter | Laboratory Scale | Optimized Scale-Up |
|---|---|---|
| Suzuki Coupling Catalyst | 5 mol% Pd(PPh3)4 | 2 mol% Pd(OAc)2/BINAP |
| Solvent Volumes | 10 mL/g | 5 mL/g |
| Reaction Concentration | 0.1-0.2 M | 0.3-0.5 M |
| Purification Method | Column chromatography | Recrystallization |
| Workup Procedure | Multiple extractions | Continuous extraction |
Impurity Profile
Common impurities identified during synthesis include:
- Disubstitution products : Formed during sulfanyl introduction (0.5-1.5%)
- Dechlorinated byproducts : From incomplete coupling reactions (0.8-2.0%)
- Hydrolysis products : Degradation of intermediates or final product (0.3-0.9%)
- Residual metals : From coupling catalysts (50-200 ppm)
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Aryl halides, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives targeting specific cancer pathways showed promising results in vitro and in vivo, suggesting potential for clinical applications in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it has been shown to reduce inflammatory markers and cytokine production, which is crucial in conditions such as rheumatoid arthritis and other chronic inflammatory diseases. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .
Table 1: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in inflammatory pathways |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Arrest | Prevents cancer cells from proliferating |
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
Case Study: Cancer Treatment
A study involving a series of pyridazine derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study: Inflammation
In a model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema in rats, showcasing its potential as an anti-inflammatory agent. The study measured cytokine levels before and after treatment, revealing a significant reduction in pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]acetamide
- N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]thioacetamide
Uniqueness
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of organic molecules characterized by the presence of a pyridazin ring, which is often associated with various biological activities. The structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 344.44 g/mol
The compound features an ethoxy group, a methoxyphenyl group, and a sulfanyl moiety, contributing to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridazine derivatives have shown inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. One study reported that such compounds could induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Similar compounds have demonstrated activity against gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways. A notable study highlighted the effectiveness of related pyridazine compounds against Staphylococcus aureus and Escherichia coli, suggesting that the sulfanyl group may play a critical role in enhancing antimicrobial properties .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells, which can be beneficial in preventing cancer progression .
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the anticancer effects on A431 vulvar carcinoma cells | Indicated significant inhibition of cell proliferation |
| Study 2 | Evaluated antimicrobial activity against various bacterial strains | Showed effective bactericidal action against E. coli and S. aureus |
| Study 3 | Explored the mechanism of action through apoptosis induction | Confirmed that the compound activates mitochondrial pathways leading to apoptosis |
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Intermediate preparation : Functionalize pyridazine and methoxyphenyl precursors via nucleophilic substitution or coupling reactions.
Thioether linkage formation : React the sulfanyl group of pyridazine with a halogenated acetamide derivative under basic conditions (e.g., NaH in DMF at 0–5°C).
Final coupling : Use coupling agents like EDCI/HOBt to attach the ethoxyphenyl acetamide moiety.
- Critical parameters : Temperature control (<50°C to prevent decomposition), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol-acetamide coupling) to maximize yield (75–85%) .
- Table 1 : Example reaction conditions for intermediate synthesis:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridazine sulfonation | SOCl₂, reflux, 4h | 90 | 98% |
| Thioether formation | NaH, DMF, 0°C, 2h | 78 | 95% |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms substitution patterns (e.g., δ 7.8–8.2 ppm for pyridazine protons, δ 4.2 ppm for ethoxy group) .
- HPLC : Reverse-phase C18 column (ACN:H₂O gradient) ensures >98% purity; retention time ~12.3 min .
- Mass spectrometry : High-resolution ESI-MS (m/z calc. 435.12; found 435.11) validates molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer : Use SHELXL for refinement:
- Parameter adjustment : Optimize thermal displacement parameters (Uiso) for sulfur and oxygen atoms to mitigate overfitting .
- Twinned data handling : Apply HKLF5 format for twin refinement (BASF parameter ~0.35) to address pseudo-merohedral twinning .
- Validation tools : Check R-factor convergence (<5% Δ between R1 and wR2) and Fo/Fc maps for residual electron density .
- Example : A similar acetamide derivative refined with SHELXL showed R1 = 0.050, wR2 = 0.155 after resolving symmetry conflicts (space group P21/c) .
Q. What strategies are effective for analyzing contradictory bioactivity data across similar acetamide derivatives?
- Methodological Answer :
- Comparative SAR studies : Map substituent effects (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) on enzyme inhibition (e.g., IC50 variations from 0.2 μM to >10 μM) .
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based MTT assays) to confirm activity .
- Table 2 : Bioactivity comparison of analogs:
| Compound | Target (IC50) | Selectivity Index |
|---|---|---|
| Analog A (2-methoxy) | Kinase X: 0.5 μM | 12.5 |
| Analog B (4-fluoro) | Kinase X: 2.1 μM | 3.8 |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore elements of this compound?
- Methodological Answer :
- Fragment-based design : Synthesize truncated analogs (e.g., pyridazine-only or acetamide-only fragments) to isolate contributions of heterocyclic vs. aryl groups .
- Computational docking : Use AutoDock Vina to predict binding poses with targets (e.g., ATP-binding pockets); validate with mutagenesis (Kd shifts >10-fold indicate critical residues) .
- Pharmacophore mapping : Identify hydrogen-bond acceptors (pyridazine N) and hydrophobic regions (methoxyphenyl) using Schrödinger Phase .
Q. What experimental approaches mitigate degradation during stability studies under varying pH and light conditions?
- Methodological Answer :
- Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) or UV light (254 nm, 48h); monitor via LC-MS for hydrolysis (amide bond cleavage) or photodegradation (sulfanyl oxidation) .
- Stabilizers : Add antioxidants (0.1% BHT) or buffer systems (pH 6.8 phosphate) to reduce thiyl radical formation .
Contradictions and Data Gaps
- Synthetic yield variability : Some protocols report 85% yields (optimized NaH conditions) , while others achieve ≤70% (unoptimized solvent systems) . Standardizing catalysts (e.g., switching from NaH to K₂CO₃) may improve reproducibility.
- Bioactivity inconsistencies : Anticancer activity noted in MCF-7 cells (IC50 = 1.8 μM) but not in HT-29 models . Cell-line-specific permeability or efflux mechanisms (e.g., P-gp overexpression) may explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
